![molecular formula C17H24N6O3S2 B249381 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is not fully understood. However, it has been shown to inhibit certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the development of various diseases. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase and tyrosinase, which are involved in the development of Alzheimer's disease and melanoma, respectively. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in lab experiments is its potential therapeutic effects in various diseases. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the potential therapeutic effects and mechanism of action of this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. One direction is to further investigate its potential therapeutic effects in various diseases, such as cancer, diabetes, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand how it inhibits certain enzymes and its potential therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for potential therapeutic use.
Synthesemethoden
The synthesis of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves a multi-step process. The first step involves the reaction of 4,5-dimethyl-1,2,4-triazole-3-thiol with 2-bromoacetophenone to form 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)acetophenone. This intermediate is then reacted with 4-(methylsulfonyl)piperazine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide has potential applications in drug discovery and development. It has been studied as a potential treatment for various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the development of these diseases.
Eigenschaften
Molekularformel |
C17H24N6O3S2 |
---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H24N6O3S2/c1-13-19-20-17(21(13)2)27-12-16(24)18-14-6-4-5-7-15(14)22-8-10-23(11-9-22)28(3,25)26/h4-7H,8-12H2,1-3H3,(H,18,24) |
InChI-Schlüssel |
YCDHEHWZNGKMSL-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Kanonische SMILES |
CC1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.